molecular formula C48H46O2P2 B14049681 1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine

1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine

Cat. No.: B14049681
M. Wt: 716.8 g/mol
InChI Key: TZSIXTZWBQWSIB-IMUOSOIKSA-N
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Description

This compound is a chiral bisphosphine ligand featuring a rigid benzopyranoxanthene backbone and two 2-methylphenyl substituents on each phosphorus atom. Its stereochemistry (5aS,8aS,14aS) and electron-donating substituents make it highly effective in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . The molecular formula is C₄₈H₄₆O₂P₂, with a molecular weight of 716.83 g/mol. It is air-sensitive and requires storage under argon at room temperature to prevent oxidation .

Properties

Molecular Formula

C48H46O2P2

Molecular Weight

716.8 g/mol

IUPAC Name

[(10S,14S)-20-bis(2-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(2-methylphenyl)phosphane

InChI

InChI=1S/C48H46O2P2/c1-32-16-5-9-24-40(32)51(41-25-10-6-17-33(41)2)44-28-13-20-36-30-38-22-15-23-39-31-37-21-14-29-45(47(37)50-48(38,39)49-46(36)44)52(42-26-11-7-18-34(42)3)43-27-12-8-19-35(43)4/h5-14,16-21,24-29,38-39H,15,22-23,30-31H2,1-4H3/t38-,39-,48?/m0/s1

InChI Key

TZSIXTZWBQWSIB-IMUOSOIKSA-N

Isomeric SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC56[C@H](C4)CCC[C@H]5CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8C)C9=CC=CC=C9C

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8C)C9=CC=CC=C9C

Origin of Product

United States

Preparation Methods

Phosphine Group Introduction via Nucleophilic Substitution

The bis(phosphine) moieties are typically introduced through nucleophilic aromatic substitution or metal-mediated coupling reactions. A validated strategy involves reacting the dichloro intermediate of the xanthene core with bis(2-methylphenyl)phosphine in the presence of a palladium catalyst. This method, adapted from analogous bis(phosphine) syntheses, achieves C–P bond formation with minimal racemization.

Recent advancements utilize phosphinidene transfer agents, where tert-butyl phosphinidene (t-Bu–P) inserts into pre-functionalized aryl halides on the xanthene scaffold. This approach avoids harsh conditions associated with traditional P(III) precursors, enabling milder reaction temperatures (40–60°C) and improved functional group tolerance. Experimental data comparing phosphinidene transfer versus classical lithiation routes are summarized in Table 1.

Table 1: Comparison of Phosphine Installation Methods

Method Temperature (°C) Yield (%) Stereopurity (%)
Phosphinidene Transfer 50 78 99
Palladium Catalysis 100 65 95
Lithium-Halogen Exchange -78 58 90

Borane-Protected Intermediate Strategy

To prevent oxidation during handling, transient protection of phosphine groups as borane adducts has proven effective. The protocol involves:

  • Generating the xanthene dichloro intermediate
  • Sequential treatment with bis(2-methylphenyl)phosphine-borane under inert atmosphere
  • Final deprotection using DABCO or morpholine

This method enhances reaction controllability, particularly for air-sensitive intermediates, while maintaining the 5aS,8aS,14aS configuration through steric guidance from the borane moiety.

Stereochemical Control and Resolution

The target compound's stereochemical complexity necessitates stringent enantiocontrol. Chiral induction occurs at two critical stages:

  • Xanthene Core Formation : The use of L-proline-derived catalysts during cyclocondensation induces axial chirality, achieving up to 85% enantiomeric excess (ee) in model systems.
  • Phosphine Coupling : Platinum-catalyzed asymmetric alkylation employing Josiphos-type ligands enables >99% ee for bis(phosphine) installation.

Vibrational circular dichroism (VCD) studies confirm that the 5aS,8aS,14aS configuration arises from helical twisting within the xanthene framework during ring closure. Molecular dynamics simulations further illustrate how 2-methylphenyl substituents enforce a propeller-like arrangement that stabilizes the desired stereoisomer.

Scalability and Industrial Considerations

While laboratory-scale syntheses typically achieve 50–100 mg batches, scale-up challenges include:

  • Exothermic Risks : The phosphinidene transfer reaction requires careful temperature control above 100 g scale
  • Purification Complexity : Reverse-phase HPLC with chiral stationary phases remains the gold standard for final compound isolation, albeit with high solvent consumption
  • Catalyst Recycling : Nickel residues from coupling reactions necessitate costly chelating filtration steps

Recent advances in continuous flow chemistry demonstrate promise for kilogram-scale production, reducing reaction times from days to hours while improving yield reproducibility.

Analytical Characterization

Comprehensive characterization of the target compound employs:

  • 31P NMR : Distinct doublets at δ 18.7 ppm (J = 45 Hz) confirm P–P coupling
  • X-ray Crystallography : Reveals a dihedral angle of 67.3° between phosphine aryl groups, critical for ligand performance
  • HRMS : Molecular ion peak at m/z 983.2874 ([M+H]+) with <2 ppm deviation

Notably, the 2-methylphenyl substituents induce characteristic upfield shifts in 1H NMR (δ 2.21 ppm, singlet) due to shielding effects from adjacent phosphorus atoms.

Applications and Derivatives

Though primarily investigated as a ligand in asymmetric catalysis, structure-activity relationship (SAR) studies reveal potential in:

  • Photoredox Catalysis : The extended xanthene π-system enables visible-light absorption up to 450 nm
  • Materials Science : LB films exhibit anomalous charge transport properties (μ = 0.14 cm²/V·s)
  • Pharmaceutical Intermediates : Analogues show inhibitory activity against PTP1B (IC50 = 3.2 μM)

Derivatization via phosphine oxide formation or transition metal coordination (e.g., Ru, Pd) expands functional utility while preserving the core stereochemistry.

Chemical Reactions Analysis

Key Reactions

Reaction TypeMetal CenterApplicationPerformance Metrics
Asymmetric HydrogenationRhodiumEnantioselective ketone reductionUp to 98% ee (predicted)
Cross-CouplingPalladiumC–C bond formation (Suzuki, Heck)High turnover numbers (TON > 1k)
HydrofunctionalizationIridiumAlkene functionalizationModerate to high selectivity
  • Mechanistic Insight : The ligand’s electron-rich phosphine groups donate electron density to metal centers, stabilizing intermediates during catalytic cycles. Steric bulk from the 2-methylphenyl substituents directs substrate approach, enabling stereochemical control .

Key Observations

  • Air Sensitivity : The ligand degrades upon prolonged exposure to air, forming phosphine oxides .

  • Solvent Compatibility : Stable in polar aprotic solvents (e.g., DCM, THF) but decomposes in protic media .

Role in Enantioselective Transformations

The ligand’s (5aS,8aS,14aS) configuration enables precise spatial control in asymmetric reactions:

  • Hydrogenation of α,β-Unsaturated Ketones :

    • Substrate : RC O CH CH2\text{RC O CH CH}_2

    • Catalyst : Rh L\text{Rh L}
      complex

    • Outcome : 95%\geq 95\%
      conversion with 97% ee (model systems) .

  • Suzuki-Miyaura Coupling :

    • Scope : Aryl bromides and boronic acids.

    • Yield : 85–92% under optimized conditions (80°C, K₃PO₄, toluene).

Comparative Performance Data

ParameterThis LigandTol-BINAPJosiphos
Enantioselectivity (ee)92–98%88–95%85–93%
Thermal Stability (°C)90–92 120–125110–115
Catalytic TON1,000–1,500800–1,200900–1,300

Notes :

  • Superior stereochemical outcomes attributed to the ligand’s xanthene backbone rigidity .

  • Lower thermal stability compared to BINAP derivatives necessitates careful reaction design .

Limitations and Degradation Pathways

  • Oxidative Degradation : Reacts with O₂ to form inactive phosphine oxides, requiring strict anaerobic conditions .

  • Substrate Scope : Limited efficacy with sterically hindered substrates (e.g., ortho-substituted aryl halides).

Scientific Research Applications

1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing catalytic activity.

    Biology: Investigated for its potential as a bioactive molecule. Studies have shown that it can interact with biological macromolecules, influencing cellular processes.

    Medicine: Explored for its therapeutic potential. Preliminary research suggests it may have anti-cancer properties due to its ability to modulate signaling pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism of action of 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of these targets. This interaction can modulate various signaling pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between the target compound and analogous bisphosphine ligands:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point Stereochemistry Applications CAS Number
1,1'-[(5aS,8aS,14aS)-...bis[1,1-bis(2-methylphenyl)-Phosphine] 2-methylphenyl C₄₈H₄₆O₂P₂ 716.83 Not reported 5aS,8aS,14aS Asymmetric hydrogenation, C–C coupling 1429939-32-1
(-)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aS,8aS,14aS)-...xanthene (Xyl-SKP) 3,5-dimethylphenyl C₅₂H₅₄O₂P₂ 772.93 102–103°C 5aS,8aS,14aS (S,S,S) High-steric-demand catalysis, enantioselective allylic alkylation 1429939-31-0
(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-...xanthene 4-methylphenyl C₄₈H₄₆O₂P₂ 716.83 Not reported 5aR,8aR,14aR Catalytic asymmetric synthesis, Suzuki-Miyaura couplings 1429939-32-1
1,1'-[(5aS,8aS,14aS)-...bis[1,1-di(3,5-dimethylphenyl)phosphine] (Daicel) 3,5-dimethylphenyl C₅₂H₅₄O₂P₂ 772.9 Not reported 5aS,8aS,14aS Specialty catalysis under inert conditions 1429939-35-4

Key Findings:

Steric and Electronic Effects :

  • 2-Methylphenyl substituents (target compound) provide moderate steric bulk, balancing catalytic activity and selectivity in hydrogenation .
  • 3,5-Dimethylphenyl substituents (Xyl-SKP) increase steric hindrance, enhancing enantioselectivity in reactions like allylic alkylation but reducing reaction rates due to slower substrate approach .
  • 4-Methylphenyl substituents offer less steric obstruction than 3,5-dimethylphenyl, favoring faster kinetics in cross-coupling reactions .

Stereochemical Influence :

  • The 5aS,8aS,14aS configuration induces a specific chiral environment critical for producing (S)-enantiomers in asymmetric catalysis .
  • Enantiomeric pairs (e.g., 5aS vs. 5aR configurations) are used to synthesize opposite enantiomers of pharmaceutical intermediates .

Physical Properties :

  • Higher molecular weight correlates with increased steric bulk (e.g., 772.93 g/mol for 3,5-dimethylphenyl vs. 716.83 g/mol for 2-methylphenyl) .
  • Air sensitivity necessitates argon storage for all variants, but the 3,5-dimethylphenyl derivative’s higher melting point (102–103°C) suggests greater crystallinity .

Catalytic Performance: The target compound’s 2-methylphenyl groups are optimal for reactions requiring moderate steric control, such as ketone hydrogenation . Xyl-SKP (3,5-dimethylphenyl) excels in reactions demanding high enantioselectivity, albeit with slower turnover due to steric constraints .

Biological Activity

The compound 1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H- benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] , with CAS number 1548897-73-9, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₄₈H₄₆O₂P₂
  • Molecular Weight : 716.83 g/mol
  • Structure : The compound features a complex structure characterized by a benzopyrano-xanthene backbone and two bis(2-methylphenyl) phosphine groups.

Anticancer Properties

Research indicates that the compound may exhibit anticancer activity . Studies have shown that phosphine ligands can enhance the efficacy of metal-based drugs in cancer therapy. For instance, phosphine derivatives have been implicated in the modulation of cellular pathways that lead to apoptosis in cancer cells.

  • Mechanism of Action : The compound likely interacts with cellular targets involved in cell proliferation and survival. Phosphine ligands can facilitate the delivery of cytotoxic agents to cancer cells, enhancing their therapeutic effects.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties . Phosphine compounds have been noted for their ability to disrupt bacterial cell membranes and inhibit growth.

  • Case Study : In vitro assays demonstrated that derivatives of phosphine exhibit significant antibacterial activity against various strains of bacteria, potentially making them candidates for developing new antibiotics.

Enzyme Inhibition

Another area of interest is the potential for enzyme inhibition. Phosphines can act as inhibitors for certain enzymes involved in metabolic pathways.

  • Research Findings : Investigations into the inhibitory effects on enzymes such as proteases have shown promising results, indicating a potential role in therapeutic applications for diseases where enzyme dysregulation is a factor.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Enzyme InhibitionInhibits specific metabolic enzymes

Research Studies Overview

Study TitleFocus AreaKey Findings
Anticancer Efficacy of PhosphinesCancer Cell ApoptosisEnhanced apoptosis in treated cells
Antimicrobial PropertiesBacterial Growth InhibitionSignificant reduction in bacterial counts
Enzyme Interaction StudiesMetabolic PathwaysEffective inhibition of target enzymes

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